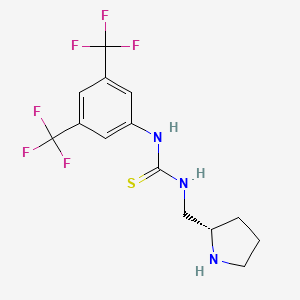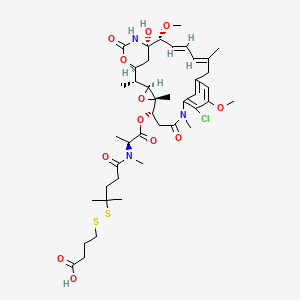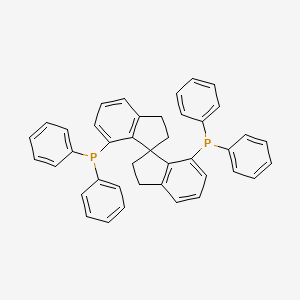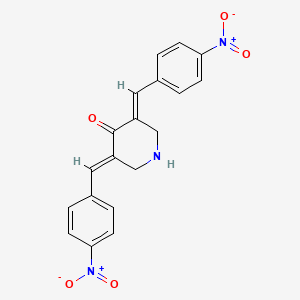
RA-9
Übersicht
Beschreibung
RA-9 ist ein potenter und selektiver Inhibitor von Proteasom-assoziierten Deubiquitinierungsenzymen. Es hat ein günstiges Toxizitätsprofil und zeigt eine signifikante Antikrebsaktivität. This compound induziert selektiv Apoptose in Ovarialkarzinomzellinien durch Blockierung des ubiquitinabhängigen Proteinabbaus, ohne die proteolytische Aktivität des 20S-Proteasoms zu beeinträchtigen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Kernstruktur und anschliessende Modifikationen der funktionellen Gruppen umfassen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein bekannt. Typischerweise werden organische Lösungsmittel und Katalysatoren eingesetzt, um die gewünschten chemischen Transformationen zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die grosstechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst strenge Qualitätskontrollen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten. Die Verbindung wird oft in Pulverform hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
RA-9 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: this compound is employed in biological research to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of ovarian cancer. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: This compound is utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been demonstrated that ra-9 exerts cytotoxic effects and inhibitory actions on cell proliferation and hormone secretion
Mode of Action
This compound interacts with its targets by modulating the expression of pERK1/2, pCREB, and p27 . This modulation leads to changes in cell proliferation and hormone secretion, contributing to the compound’s cytotoxic effects .
Biochemical Pathways
Given its impact on the expression of perk1/2, pcreb, and p27, it is likely that this compound influences pathways related to cell proliferation and hormone secretion .
Result of Action
This compound has been shown to exert cytotoxic effects and inhibit cell proliferation and hormone secretion . These effects are likely a result of the compound’s interaction with its targets and its influence on related biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RA-9 can be synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves the use of organic solvents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The compound is often produced in powder form and stored at low temperatures to preserve its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RA-9 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und somit seine chemischen Eigenschaften verändern.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und das Vorhandensein von Katalysatoren, um die gewünschten chemischen Transformationen zu ermöglichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen Verbindungen mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um das Ubiquitin-Proteasom-System und seine Rolle beim Proteinabbau zu untersuchen.
Biologie: this compound wird in der biologischen Forschung eingesetzt, um die Mechanismen der Apoptose und der Zellzyklusregulation zu untersuchen.
Medizin: this compound hat sich als vielversprechender Antikrebswirkstoff erwiesen, insbesondere bei der Behandlung von Ovarialkrebs. Es wird in präklinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit zu bewerten.
Industrie: This compound wird bei der Entwicklung neuer therapeutischer Wirkstoffe und als Referenzverbindung in der Medikamentenentwicklung eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Proteasom-assoziierte Deubiquitinierungsenzyme inhibiert. Diese Inhibition führt zur Anhäufung von poly-ubiquitinierten Proteinen, was zu einem Zellzyklus-Kontrollpunkt-Arrest und Apoptose führt. Die molekularen Ziele von this compound umfassen Deubiquitinierungsenzyme wie UCH-L1, UCH-L3, USP2, USP5 und USP8. Die Verbindung induziert auch endoplasmatisches Retikulum-Stress-Antworten in Ovarialkarzinomzellen, was zu ihrer Antikrebsaktivität beiträgt .
Vergleich Mit ähnlichen Verbindungen
RA-9 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor von Proteasom-assoziierten Deubiquitinierungsenzymen. Ähnliche Verbindungen umfassen:
OTS964 Hydrochlorid: Ein weiterer potenter Inhibitor mit Antikrebs-Eigenschaften.
Amuvatinib: Ein multi-gezielter Kinase-Inhibitor mit Anwendungen in der Krebstherapie.
Sinomenin: Ein Alkaloid mit entzündungshemmenden und krebshemmenden Eigenschaften .
This compound zeichnet sich durch seine spezifische Zielsetzung von Deubiquitinierungsenzymen und seine Fähigkeit aus, Apoptose selektiv in Ovarialkarzinomzellen zu induzieren.
Eigenschaften
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPWAMLWZVHAE-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-63-7 | |
| Record name | 919091-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RA-9's primary molecular target?
A1: this compound primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []
Q2: How does this compound interact with its target?
A2: this compound acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []
Q3: What are the downstream effects of this compound's DUB inhibition?
A3: this compound treatment leads to:
- Accumulation of polyubiquitinated proteins. []
- Depletion of the free ubiquitin pool. []
- Downregulation of cell cycle promoters like cyclin D1. []
- Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []
- Onset of apoptosis in various cancer cell lines. [, , , ]
- Exacerbation of endoplasmic reticulum (ER) stress responses. []
Q4: How does this compound’s effect on the unfolded protein response contribute to its anticancer activity?
A4: this compound’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with this compound treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H15N3O6. Its molecular weight is 377.35 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of this compound during its development.
Q7: Is there information available regarding this compound's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?
A7: The provided research papers primarily focus on this compound’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.
Q8: What is known about the stability of this compound and its formulations?
A8: While the provided papers don't discuss specific stability data, this compound has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.
Q9: What are the known safety considerations and regulatory guidelines regarding this compound?
A9: Given its early stage of development, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.
Q10: In which cancer types has this compound shown in vitro efficacy?
A11: this compound has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]
Q11: What is the in vivo efficacy of this compound in ovarian cancer models?
A12: In a mouse xenograft model of human ovarian cancer, this compound significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []
Q12: What is the in vivo efficacy of this compound in Cushing’s disease models?
A13: In a murine AtT-20 model of Cushing’s Disease, this compound decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, this compound reduced ACTH secretion in this model. []
Q13: Does this compound affect primary cells differently than cell lines?
A14: this compound selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, this compound was less toxic to primary human cells compared to cancer cell lines. []
Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to this compound?
A14: These aspects require further research and are not extensively discussed within the provided research articles.
Q15: Is there information on this compound's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?
A15: The provided research papers primarily focus on the biomedical aspects of this compound and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.
Q16: Is there information on this compound's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?
A16: These aspects fall outside the scope of the provided research papers and require further exploration.
Q17: What is the historical context and potential for cross-disciplinary applications of this compound?
A19: this compound research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing this compound's development and exploring its full therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


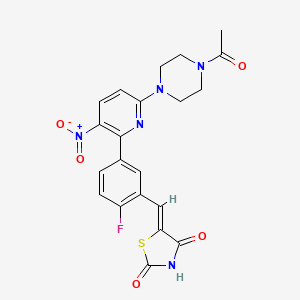

![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)







